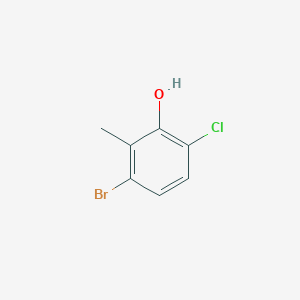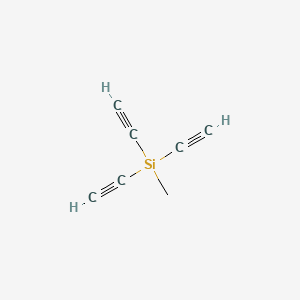
Silane, triethynylmethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethynylmethyl- is an organosilicon compound with the molecular formula C₇H₆Si It is a derivative of silane, where three hydrogen atoms are replaced by ethynyl groups and one hydrogen atom is replaced by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silane, triethynylmethyl- typically involves the reaction of triethynylmethane with silicon tetrachloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{C}_7\text{H}_6 + \text{SiCl}_4 \rightarrow \text{C}_7\text{H}_6\text{SiCl}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of silane, triethynylmethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: Silane, triethynylmethyl- can undergo oxidation reactions to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethynyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, triethynylmethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of advanced materials such as high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of silane, triethynylmethyl- involves its ability to form strong covalent bonds with other molecules. The ethynyl groups provide sites for further chemical modifications, making it a versatile compound in various chemical reactions. The silicon atom in the compound can interact with oxygen and other electronegative elements, leading to the formation of stable siloxane bonds.
Comparaison Avec Des Composés Similaires
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilylacetylene: Contains a similar ethynyl group but with different silicon substituents.
Phenylsilane: Contains a phenyl group instead of ethynyl groups.
Uniqueness: Silane, triethynylmethyl- is unique due to the presence of three ethynyl groups, which provide multiple sites for chemical modifications. This makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Propriétés
Numéro CAS |
1849-39-4 |
|---|---|
Formule moléculaire |
C7H6Si |
Poids moléculaire |
118.21 g/mol |
Nom IUPAC |
triethynyl(methyl)silane |
InChI |
InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3 |
Clé InChI |
QQLFJFKDDGCTQJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C#C)(C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


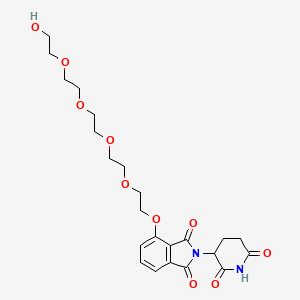
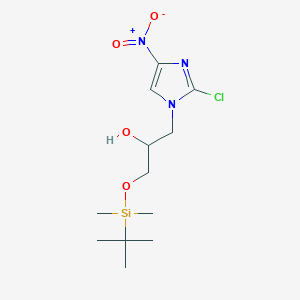
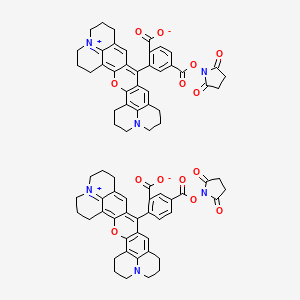
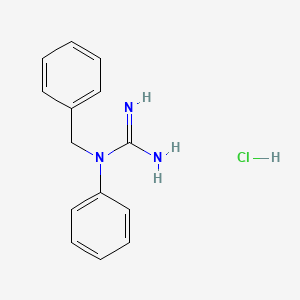
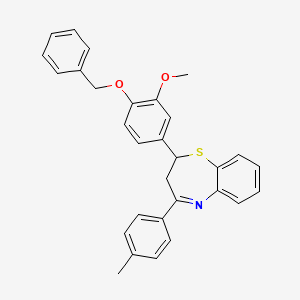
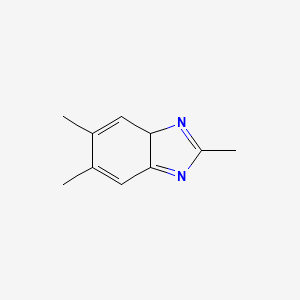
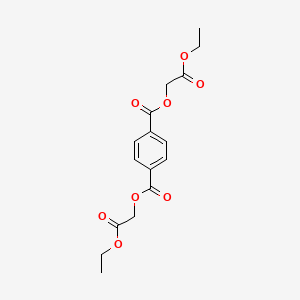
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
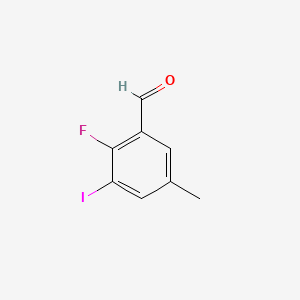
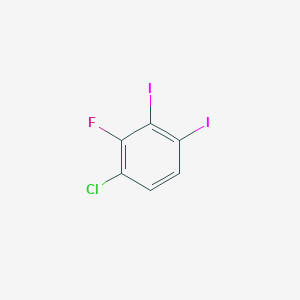
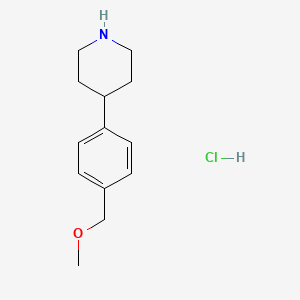
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
